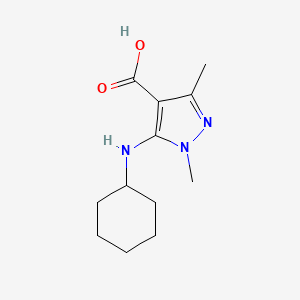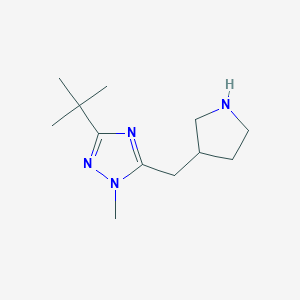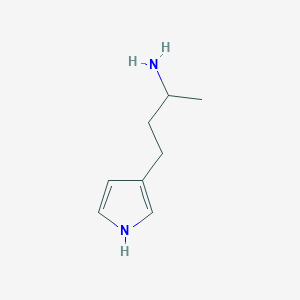
4-(1H-pyrrol-3-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrrol-3-yl)butan-2-amine is a chemical compound that features a pyrrole ring attached to a butan-2-amine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-3-yl)butan-2-amine can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, a manganese-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles is a highly selective and atom-economic method . This process avoids the formation of unwanted by-products and is suitable for large-scale production.
化学反応の分析
Types of Reactions
4-(1H-pyrrol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: Pyrrole rings can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrrole rings to pyrrolidines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while substitution reactions can produce N-alkylpyrroles .
科学的研究の応用
4-(1H-pyrrol-3-yl)butan-2-amine has several scientific research applications:
作用機序
The mechanism of action of 4-(1H-pyrrol-3-yl)butan-2-amine involves its interaction with specific molecular targets. Pyrrole derivatives often bind to enzymes or receptors, modulating their activity. For example, some pyrrole compounds inhibit kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits diverse biological activities.
Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids and pharmaceuticals.
Uniqueness
4-(1H-pyrrol-3-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
特性
分子式 |
C8H14N2 |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
4-(1H-pyrrol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,10H,2-3,9H2,1H3 |
InChIキー |
OZTAFKADQKRPIJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CNC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)


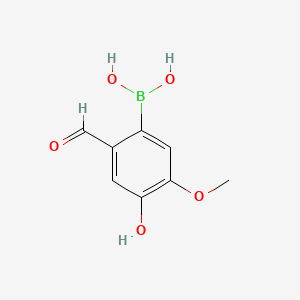
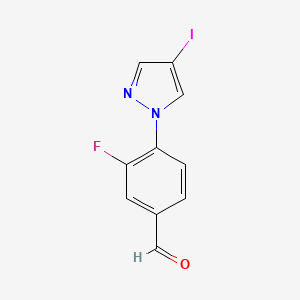
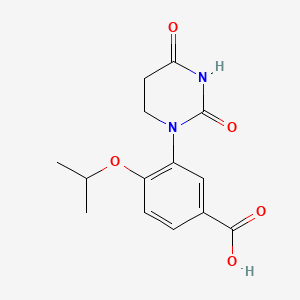
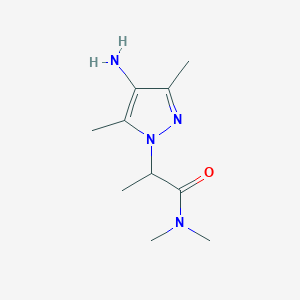
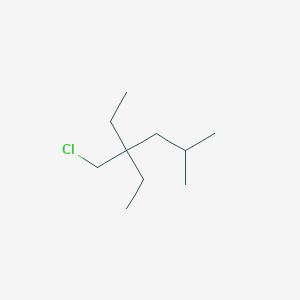
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
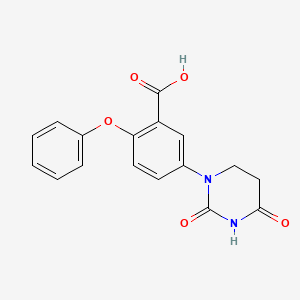
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
